Trimethylolpropane

描述

Historical Development of Trimethylolpropane Synthesis and Applications

The industrial synthesis of this compound primarily involves a two-step process starting with the condensation of butyraldehyde (B50154) (n-butyraldehyde) with formaldehyde (B43269). wikipedia.orgatamanchemicals.comatamanchemicals.comgoogle.comintratec.us This initial step yields an intermediate product. atamanchemicals.com The second step is a crossed Cannizzaro reaction involving the intermediate, formaldehyde, and a basic catalyst like sodium hydroxide (B78521) (NaOH), which produces this compound and sodium formate (B1220265). wikipedia.orgatamanchemicals.comintratec.us This method is widely used, with approximately 200,000,000 kg produced annually through this route. wikipedia.orgatamanchemicals.com

Historically, TMP has been primarily consumed as a precursor in the production of alkyd resins. wikipedia.orgatamanchemicals.com Its applications have expanded significantly over time. Early uses included its role as a conditioning agent and in the manufacture of varnishes and synthetic drying oils. atamanchemicals.com The development of TMP-based esters, such as this compound trioleate, has been explored for use in hydraulic oils and biolubricants derived from vegetable oils, highlighting a shift towards more sustainable applications. mdpi.comresearchgate.netscientific.netfrontiersin.org

The production process has seen advancements aimed at improving yield and purity. Methods involving the removal of high-boiling components and inorganic salts from crude TMP, followed by heat treatment under acidic conditions and distillation, have been developed to obtain highly pure this compound. google.com

Multifunctionality and Structural Features of this compound in Polymer Science

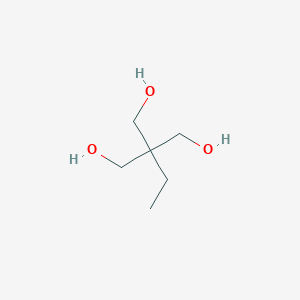

This compound's utility in polymer science is directly linked to its molecular structure. It is characterized by a central quaternary carbon atom bonded to three hydroxymethyl groups (-CH₂OH) and an ethyl group (-CH₂CH₃). atamanchemicals.comontosight.ai The presence of three primary hydroxyl groups imparts high reactivity and multifunctionality, allowing TMP to participate in various chemical reactions crucial for polymer synthesis, including esterification, etherification, and urethane (B1682113) formation. atamanchemicals.comatamanchemicals.com

This trifunctional nature makes TMP an excellent crosslinking agent and a key building block for creating branched and network polymer structures. atamanchemicals.comimarcgroup.comatamanchemicals.compenpet.com In polymerization processes, TMP's functional groups extending in three spatial directions enable the formation of multiple bonds, leading to three-dimensional crosslinking of molecular structures. penpet.com

In polymer science, TMP is extensively used in the production of a wide range of materials:

Alkyd Resins: TMP is a main component, contributing to the excellent adhesion and durability of paints, varnishes, and coatings. wikipedia.orgatamanchemicals.comtsrchem.com

Polyurethanes: TMP-based polyols are used to produce polyurethane foams, coatings, and elastomers, enhancing their mechanical properties and versatility. wikipedia.orgimarcgroup.comatamanchemicals.com TMP-based polyurethanes are valued for their high thermal stability, lightweight properties, and durability, finding applications in the automotive sector, including electric vehicles. theinsightpartners.comdatahorizzonresearch.com

Polyesters: TMP is a precursor for saturated polyesters used in coil coatings. atamanchemicals.com

Acrylic Acid Esters: Acrylated and alkoxylated TMP derivatives function as multifunctional monomers in the production of various coatings, including UV-curable formulations, where they improve hardness and chemical resistance. wikipedia.orgatamanchemicals.comglobalgrowthinsights.com this compound triacrylate (TMPTA), a common TMP derivative, is a low-viscosity, low-volatility monomer used as a crosslinking agent and reactive diluent in UV/EB curable formulations, enhancing properties like weather, chemical, water, and abrasion resistance. atamanchemicals.comtaylors.edu.mynih.govtaylorandfrancis.com

Synthetic Lubricants: TMP esters are utilized as lubricant additives and in the formulation of high-performance synthetic lubricants. atamanchemicals.comontosight.aiglobalgrowthinsights.comtsrchem.comtheinsightpartners.com Research is ongoing to synthesize TMP esters from vegetable oils for use as environmentally friendly biolubricants with improved thermal stability and lubricity. mdpi.comresearchgate.netscientific.netfrontiersin.org

The branched structure of TMP contributes to the enhanced properties of polymers incorporating it, such as improved resistance to degradation, heat, and chemicals. atamanchemicals.com Its ability to enhance crosslinking leads to materials with improved strength, durability, and chemical resistance. imarcgroup.com

Current Research Frontiers and Emerging Paradigms in this compound Chemistry

Current research in this compound chemistry is exploring new applications and more sustainable synthesis routes. A significant area of focus is the development of bio-based TMP formulations to reduce environmental impact. globalgrowthinsights.com Over 31% of companies are actively working on bio-based TMP, and nearly 29% of current investments are directed towards bio-based TMP innovation. globalgrowthinsights.com Companies are expanding bio-based TMP product lines targeting low-emission applications in coatings and resins. globalgrowthinsights.com

Emerging paradigms include the use of TMP derivatives in advanced materials. Research is investigating TMP in:

UV-Curable Resins and Coatings: New product launches are targeting UV-curable formulations utilizing TMP for improved hardness and chemical resistance. globalgrowthinsights.com TMPTA is a key monomer in UV curing, a photopolymerization technique used for coatings. researchgate.net

Medical Polymers and Food-Grade Packaging: Manufacturers in Europe are focusing on TMP derivatives for these applications. globalgrowthinsights.com

Synthetic Lubricants: Innovation in TMP esters for synthetic lubricants is growing. globalgrowthinsights.com Studies are exploring the synthesis of TMP esters from non-edible oils and vegetable oils to develop environmentally friendly biolubricants with enhanced properties. mdpi.comresearchgate.netscientific.netfrontiersin.orgbcrec.id Research includes optimizing synthesis conditions and studying the thermal stability of TMP esters. researchgate.netscientific.net

High-Performance Nanocomposites and Smart Materials: Advancements in nanotechnology and materials science are opening doors for TMP applications in these areas. imarcgroup.com

Hyperbranched Polymers: TMP is being used as a base for synthesizing hyperbranched poly(amine-ester) polymers, which show potential as new polymeric admixtures, for instance, in cement pastes to improve workability. scirp.org Hyperbranched polymers based on TMP are being investigated for various applications including functional cross-linkers and components in adhesives and advanced hydrogels. scirp.org

Sustainable Polyhydroxyurethanes (PHUs): TMP derivatives are being explored in the synthesis of non-isocyanate polyurethanes, contributing to more sustainable thermosets with tunable mechanical properties. uliege.be

Research is also focused on optimizing the synthesis process of TMP itself, including innovations in catalytic processes and improving glycerol (B35011) conversion to TMP for higher yields and reduced energy consumption. theinsightpartners.com The increasing demand for high-performance materials in growing industries like automotive and construction, particularly in emerging economies, is driving the need for TMP-based products. theinsightpartners.comdatahorizzonresearch.com

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | wikipedia.orgatamanchemicals.comontosight.ai |

| Molar Mass | 134.17 g/mol | wikipedia.orgatamanchemicals.comontosight.ai |

| Appearance | Colorless to white solid/crystalline powder | wikipedia.orgatamanchemicals.comatamanchemicals.compenpet.comdatahorizzonresearch.com |

| Odor | Faint | wikipedia.orgatamanchemicals.comatamanchemicals.compenpet.com |

| Density | 1.084 g/mL | wikipedia.orgatamanchemicals.com |

| Melting Point | 58 °C (136 °F; 331 K) | wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Boiling Point | 289 °C (552 °F; 562 K) | wikipedia.orgatamanchemicals.com |

| Solubility | Soluble in water and alcohol/polar organic solvents; Insoluble in carbon tetrachloride or benzene | atamanchemicals.comontosight.aiatamanchemicals.comatamanchemicals.compenpet.com |

| pH (aqueous solution) | 6.5 | penpet.com |

Applications of this compound Derivatives in Polymer Science

| Derivative | Applications | Source |

| This compound (TMP) | Alkyd resins, Polyurethanes, Polyesters, Synthetic lubricants, Adhesives, Coatings, Binders, Surfactants | wikipedia.orgatamanchemicals.comontosight.aiimarcgroup.comatamanchemicals.comatamanchemicals.comtsrchem.compenpet.comtheinsightpartners.com |

| Acrylated/Alkoxylated TMP | UV-curable coatings, Multifunctional monomers, Reactive diluents | wikipedia.orgatamanchemicals.comglobalgrowthinsights.comtaylors.edu.mynih.govtaylorandfrancis.comresearchgate.net |

| Ethoxylated/Propoxylated TMP | Flexible polyurethanes | wikipedia.orgatamanchemicals.comwikipedia.org |

| Allyl ether derivatives of TMP | High-gloss coatings, Ion exchange resins | wikipedia.org |

| TMP Esters (e.g., from vegetable oil) | Biolubricants, Hydraulic oils | mdpi.comresearchgate.netscientific.netfrontiersin.orgbcrec.id |

| This compound Triacrylate (TMPTA) | UV/EB curable inks and coatings, Crosslinking agent, Reactive diluent, Adhesives, Sealants, Photopolymers | atamanchemicals.comtaylors.edu.mynih.govtaylorandfrancis.com |

| Hyperbranched Poly(Amine-Ester) based on TMP | Polymeric admixtures (e.g., in cement), Functional cross-linkers, Components in adhesives and hydrogels | scirp.org |

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Record name | trimethylolpropane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

187041-27-6 | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026448 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C @ 5 MM HG | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000449 [mmHg] | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |

CAS No. |

77-99-6 | |

| Record name | Trimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(hydroxymethyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Engineering of Trimethylolpropane

Established Industrial Synthesis Routes for Trimethylolpropane

The main industrial route for synthesizing this compound is a two-step process involving the reaction of butyraldehyde (B50154) with formaldehyde (B43269). wikipedia.orgpenpet.com

Cannizzaro-Tishchenko Reaction Mechanisms for this compound Production

The synthesis of this compound involves an aldol (B89426) condensation followed by a crossed Cannizzaro reaction. The process begins with the base-catalyzed aldol addition of butyraldehyde with formaldehyde, yielding 2,2-bis(hydroxymethyl)butanal (B3052497). wikipedia.orgpenpet.comatamanchemicals.comchemicalbook.com This intermediate aldehyde then undergoes a crossed Cannizzaro reaction with additional formaldehyde in the presence of a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or calcium hydroxide. wikipedia.orgatamanchemicals.comaldehydeepc.comgoogle.com In this step, the 2,2-bis(hydroxymethyl)butanal is reduced to this compound, while formaldehyde is oxidized to formic acid, which is neutralized by the base to form a formate (B1220265) salt (e.g., calcium formate). wikipedia.orgaldehydeepc.com Approximately 200,000,000 kg of TMP are produced annually using this method. wikipedia.org

The key reactions can be summarized as follows:

Aldol Condensation: Butyraldehyde reacts with formaldehyde under basic conditions. CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO wikipedia.org

Crossed Cannizzaro Reaction: The intermediate aldehyde reacts with excess formaldehyde in the presence of a strong base. CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH wikipedia.org

The presence of trace formates from the neutralization of formic acid can potentially lead to the decomposition of TMP during subsequent purification steps like distillation, impacting yield and quality. aldehydeepc.com Removing these formates is crucial for obtaining high-purity TMP. aldehydeepc.com

Condensation and Reduction Pathways in this compound Synthesis

As described above, the industrial synthesis combines condensation (aldol addition) and reduction (Cannizzaro reaction) in a two-step process. The initial condensation of butyraldehyde with formaldehyde forms a key intermediate, 2,2-bis(hydroxymethyl)butanal. wikipedia.orgpenpet.comatamanchemicals.comchemicalbook.com This intermediate, containing both aldehyde and hydroxyl functional groups, is then subjected to a reduction reaction. The Cannizzaro reaction, facilitated by a strong base and the presence of excess formaldehyde (which acts as the hydride donor), selectively reduces the aldehyde group of the intermediate to a primary alcohol, resulting in the formation of this compound. wikipedia.orgaldehydeepc.com

Catalytic Innovations in this compound Synthesis

Catalysis plays a vital role in optimizing the synthesis of this compound and its derivatives, with research exploring both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis in this compound Production

Homogeneous catalysts are dissolved in the reaction mixture, offering advantages such as high activity and selectivity. In the context of this compound synthesis via the Cannizzaro reaction, strong soluble bases like alkali metal hydroxides (e.g., NaOH, Ca(OH)₂) are traditionally used as homogeneous catalysts to facilitate both the aldol condensation and the subsequent Cannizzaro reaction. wikipedia.orgatamanchemicals.comaldehydeepc.comgoogle.com

Research has also explored the use of basic ionic liquids as novel and efficient homogeneous catalysts for TMP production. pku.edu.cn These catalysts can offer advantages such as excellent recyclability and potentially avoid the desalination steps required with inorganic alkali catalysts. pku.edu.cn Studies have shown that the basicity of the ionic liquid catalyst significantly impacts catalytic activity, with stronger basicity leading to higher activity. pku.edu.cn For instance, 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH) has demonstrated high efficiency as a catalyst, achieving over 84% isolated yield of TMP under optimized conditions. pku.edu.cn

Homogeneous acid catalysts, such as sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid, are also commonly used in the esterification of polyols like this compound with fatty acids to produce esters. mdpi.combibliotekanauki.pl

Heterogeneous Catalysis for this compound Esterification and Derivatization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer benefits such as ease of separation and recycling. They are particularly relevant in the esterification and derivatization of this compound to produce various valuable compounds like acrylates and polyesters. mdpi.comresearchgate.net

Heterogeneous catalysts, including ion-exchange resins and sulfonated carbon-based materials, have been investigated for the esterification of this compound with fatty acids. researchgate.netcolab.wsresearchgate.net These catalysts can facilitate the formation of mono-, di-, and triesters of this compound. colab.wsresearchgate.net While some heterogeneous catalysts are effective for the initial esterification steps, the formation of the final triester can sometimes involve a cooperative effect between heterogeneous and homogeneous catalysis, where residual acidity from a reactant (like oleic acid) plays a role. colab.wsresearchgate.net

Studies have explored the use of various solid acid catalysts, such as zirconium phenyl phosphonate (B1237965) phosphite (B83602) (ZrPP), for the esterification of this compound with fatty acids, showing high catalytic activity and selectivity towards diesters and triesters. researchgate.net

Brønsted acid catalysts, both homogeneous and heterogeneous, are crucial for the synthesis of this compound acrylates, such as this compound triacrylate (TMPTA). mdpi.com TMPTA is synthesized via the esterification of this compound with acrylic acid. mdpi.com This reaction is an equilibrium process, and efficient water removal is essential to drive the reaction towards product formation. mdpi.com Elevated temperatures and the presence of a Brønsted acidic catalyst are necessary to increase the reaction rate. mdpi.com

Homogeneous Brønsted acid catalysts like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid have been employed in the esterification of acrylic acid. mdpi.com However, heterogeneous Brønsted acid catalysts, such as ion exchange resins like Amberlite™ 120 IR (H⁺), Amberlyst® 15, and Dowex™ 50WX8, have been thoroughly investigated for the solvent-free synthesis of polyalcohol acrylates, including TMPTA. mdpi.comdntb.gov.uaisuschem.it These heterogeneous catalysts offer advantages in terms of catalyst recovery and product purity.

Research findings indicate that the use of heterogeneous Brønsted acid catalysts in the esterification of this compound with acrylic acid is significantly enhanced by the introduction of air flow to facilitate water removal. mdpi.comdntb.gov.ua Studies have optimized parameters such as acid-to-alcohol molar ratio, catalyst loading, reaction temperature, and reaction time to achieve high yields of TMPTA. mdpi.comdntb.gov.ua For example, using Amberlite™ 120 IR (H⁺) as the catalyst, optimal conditions were found to be 120 °C, 10% w/wtot catalyst loading, a 6:1 mol:mol acrylic acid to this compound ratio, and air bubbling. mdpi.comdntb.gov.ua Catalyst recycling has also been demonstrated with these heterogeneous systems, albeit with a slight reduction in activity over multiple cycles. mdpi.comdntb.gov.ua

Interactive Table: Optimized Conditions for TMPTA Synthesis using Amberlite™ 120 IR (H⁺) mdpi.comdntb.gov.ua

| Parameter | Value |

| Catalyst | Amberlite™ 120 IR (H⁺) |

| Catalyst Loading | 10% w/wtot |

| Temperature | 120 °C |

| Reaction Time | 4 hours |

| Acid:Alcohol Molar Ratio | 6:1 (Acrylic Acid:TMP) |

| Additive | MEHQ (0.1% mol/mol Acrylic Acid) |

| Air Flow | 6 ± 1 Nl/h |

Polymerization inhibitors, such as 4-methoxyphenol (B1676288) (MEHQ), are typically added during the synthesis of acrylate (B77674) derivatives to prevent the spontaneous polymerization of acrylic acid at elevated temperatures. mdpi.com

Performance of Ionic Liquid Catalysts in this compound Synthesis

Ionic liquids (ILs) have garnered attention as catalysts for TMP synthesis due to their advantageous properties, combining aspects of both homogeneous and heterogeneous catalysts pku.edu.cnresearchgate.net. Studies have investigated the catalytic activity of basic ionic liquids in the production of TMP via the Cannizzaro condensation pku.edu.cnresearchgate.net. The basicity of the ionic liquid catalyst significantly influences its catalytic activity, with stronger basicity generally leading to higher activity pku.edu.cnresearchgate.net. For instance, 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH) has demonstrated high efficiency, achieving over 84% isolated yield of TMP under optimized conditions pku.edu.cnresearchgate.net. This ionic liquid catalytic system offers the benefit of avoiding the desalination step typically required with inorganic alkali catalysts pku.edu.cnresearchgate.net.

Enzymatic Biocatalysis for this compound-Based Esters

Enzymatic biocatalysis presents an environmentally friendly alternative for synthesizing this compound-based esters, particularly biolubricants researchgate.netijcce.ac.irmdpi.com. Lipases, as versatile biocatalysts, are frequently employed in esterification and transesterification reactions involving TMP and fatty acids or fatty acid methyl esters researchgate.netmdpi.comlu.se. Enzymatic methods are often insensitive to the free fatty acid content, which can help mitigate side reactions and potentially reduce product separation costs researchgate.net.

Studies have explored the use of immobilized lipases, such as Novozyme 435 (from Candida antarctica lipase (B570770) B) and Lipozyme TL IM (from Thermomyces lanuginosus), for the synthesis of TMP esters from sources like high oleic palm methyl ester or waste edible oil fatty acid methyl esters researchgate.netijcce.ac.irijcce.ac.ir. Novozyme 435 has shown high conversion rates, achieving up to 99% conversion of fatty acid methyl esters to biolubricant with high triester content (89%) in some studies ijcce.ac.irijcce.ac.ir. Enzymatic synthesis can be conducted in solvent-free systems mdpi.comlu.se. The stability and reusability of immobilized lipases are important considerations, with some studies demonstrating that lipases can maintain high activity over multiple reaction cycles mdpi.comlu.se. For example, immobilized Candida antarctica lipase B (Novozym® 435) showed a total conversion of TMP above 84% on average over 5 cycles in the synthesis of a polyol ester from levulinic acid and TMP mdpi.com.

Process Optimization and Reaction Kinetics in this compound Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for maximizing yield, selectivity, and process efficiency. This involves understanding the reaction kinetics and systematically investigating the impact of various process parameters.

Statistical Design of Experiments (DOE) for this compound Synthesis Parameters

Statistical Design of Experiments (DOE), such as Response Surface Methodology (RSM) and Box-Behnken design, is a valuable tool for optimizing this compound synthesis and derivatization processes thaiscience.infoacademie-sciences.fruts.edu.auiaeng.org. DOE allows for the systematic investigation of multiple process parameters and their interactions, reducing the number of experiments required compared to single-factor studies thaiscience.info. Parameters commonly optimized using DOE include reaction temperature, reaction time, catalyst concentration, and molar ratios of reactants thaiscience.infoacademie-sciences.fruts.edu.auiaeng.org.

For instance, RSM based on Central Composite Rotatable Design (CCRD) has been used to optimize the synthesis of high oleic palm oil-based this compound triesters, considering reaction temperature, reaction time, and sodium methoxide (B1231860) catalyst concentration as affecting parameters thaiscience.info. Statistical analysis can identify the significant effects of individual parameters and their interactions on product yield and the formation of by-products thaiscience.info. D-optimal design of RSM has also been applied to optimize the esterification of unsaturated palm fatty acid distillate with TMP using sulfuric acid catalyst, focusing on maximizing yield and tri-ester selectivity academie-sciences.fr. Box-Behnken experimental design has been utilized to optimize TMP ester synthesis from waste cooking oil methyl ester, aiming to maximize biolubricant yield by optimizing reaction time, TMP-to-methyl ester ratio, and catalyst concentration uts.edu.au.

Investigation of Reaction Temperature and Time on this compound Yields

Reaction temperature and time are critical parameters influencing the yield of this compound and its esters researchgate.netijcce.ac.irijcce.ac.irresearchgate.netbeilstein-journals.orgsciengine.comindexcopernicus.comresearchgate.net. The effect of temperature on reaction kinetics is significant, as increasing temperature can enhance the reaction rate mdpi.comiscre28.org. However, there is often an optimal temperature range, as excessively high temperatures can lead to side reactions or catalyst deactivation indexcopernicus.com.

In the synthesis of this compound triesters, increasing the reaction temperature generally leads to higher conversion of fatty acids or methyl esters researchgate.netiscre28.org. For example, in the transesterification of palm oil-based methyl esters with TMP, the reaction rate was relatively slow at 140 °C, while at 150 °C, a higher percentage of triesters formed in a shorter time acs.org. Studies on the esterification of oleic acid with TMP have shown increased oleic acid conversion at higher temperatures iscre28.org. The optimal temperature for specific esterification reactions can vary depending on the catalyst and reactants used mdpi.comresearchgate.netresearchgate.net. For instance, an optimal temperature of 130 °C was found for the synthesis of high oleic TMP triesters using sodium methoxide catalyst thaiscience.info. In enzymatic synthesis, increasing temperature can improve mass transfer and enzyme flexibility, but exceeding the optimum temperature can cause enzyme denaturation mdpi.com.

Reaction time also plays a crucial role in achieving high yields. The yield of TMP esters typically increases with reaction time until equilibrium is reached ijcce.ac.irthaiscience.infoindexcopernicus.com. However, extended reaction times might not significantly increase the yield further and could potentially lead to increased energy costs or degradation of products ijcce.ac.ir. The optimal reaction time is determined by the specific reaction conditions, including temperature, catalyst, and reactant concentrations thaiscience.infoiaeng.orgindexcopernicus.com.

Here is a table illustrating the effect of temperature and time on TMP triester yield from a study on high oleic palm oil-based TMP triesters synthesis thaiscience.info:

| Temperature (°C) | Reaction Time (min) | TMP Triester Yield (wt%) |

| 130 | 53 | 80.1 |

| 90-140 | 30-90 | 64.1 - 91.4 |

Note: This table is based on data presented in the source thaiscience.info. The range for the second row indicates the range of yields observed across the experimental design. The first row represents the optimized conditions.

Another study on the esterification of oleic acid with TMP showed the effect of temperature on TMP triester yield under specific conditions researchgate.net:

| Temperature (°C) | TMP Triesters Yield (%) |

| 120 | ~85.47 |

| 130 | Increased compared to 120 |

| 160.7 | 38.17 |

Note: Data extracted and interpreted from the source researchgate.net. The yield at 120°C is from the reported optimal conditions for product composition researchgate.netcarta-evidence.org. The comparison at 130°C is based on the reported trend researchgate.net. The yield at 160.7°C is a specific data point mentioned researchgate.net.

Molar Ratio and Catalyst Concentration Effects in this compound Derivatization

The molar ratio of reactants and the concentration of the catalyst are significant factors affecting the yield and selectivity of this compound derivatization reactions, such as esterification and transesterification researchgate.netijcce.ac.irijcce.ac.iruts.edu.auresearchgate.netbeilstein-journals.orgresearchgate.net.

In esterification reactions involving TMP and fatty acids, the stoichiometric molar ratio of fatty acid to TMP is typically 3:1, as TMP has three hydroxyl groups researchgate.netresearchgate.net. However, using an excess amount of the fatty acid or fatty acid methyl ester can shift the reaction equilibrium towards the formation of triesters and enhance the forward reaction ijcce.ac.irresearchgate.netcarta-evidence.org. Studies have investigated various molar ratios to optimize the yield of TMP triesters uts.edu.auresearchgate.netresearchgate.net. For example, in the synthesis of TMP fatty acid triester from oleic acid methyl ester, increasing the amount of methyl ester to a 10:1 ratio relative to TMP was found to support the forward reaction carta-evidence.org. In other studies, optimal molar ratios of fatty acid or methyl ester to TMP have been determined through experimental design thaiscience.infouts.edu.au.

The concentration or amount of catalyst used is also critical. Both the activity and selectivity of the reaction can be influenced by catalyst concentration thaiscience.infouts.edu.auiaeng.orgiscre28.org. There is often an optimal catalyst concentration that maximizes the yield without causing excessive side reactions or purification difficulties thaiscience.infoiaeng.org. For instance, in the optimization of high oleic TMP triesters synthesis, the concentration of sodium methoxide catalyst was found to have a significant effect on both TMPTE yield and fatty soap formation thaiscience.info. In the esterification of oleic acid with TMP, a significant catalytic effect was observed with catalyst amounts exceeding 1 wt% iscre28.org. For enzymatic reactions, the optimal lipase content is determined experimentally ijcce.ac.ir.

Here is a table summarizing the effect of molar ratio and catalyst concentration from selected studies:

| Reaction | Reactant Molar Ratio (Acid/Ester : TMP) | Catalyst | Catalyst Concentration | Key Finding | Source |

| High Oleic TMP Triesters Synthesis | Varied (e.g., 3:1 to 7:1) | Sodium methoxide | 0.28 - 0.60 wt% | Significant effect on yield and soap formation; optimal at 0.28 wt% thaiscience.info | thaiscience.info |

| TMP Fatty Acid Triester from OME | 4:1, 10:1 investigated | Sodium methylate | 0.9% w/w | Excess OME (10:1) supports forward reaction carta-evidence.org | carta-evidence.org |

| Enzymatic Synthesis of TMP Ester from FAME | Varied (e.g., 1:3, 1.5:3, etc.) | Lipozyme TL IM, Novozyme 435 | Varied (0-10%) | Excess TMP promotes forward reaction; optimal lipase content determined ijcce.ac.ir | ijcce.ac.ir |

| Esterification of Oleic Acid with TMP | Varied | Heterogeneous catalyst | >1 wt% | Significant catalytic effect observed iscre28.org | iscre28.org |

| TMP Ester from Waste Cooking Oil Methyl Ester | Varied | Sodium methoxide | Varied | Optimized for maximum yield uts.edu.au | uts.edu.au |

Note: This table compiles information from multiple sources ijcce.ac.irthaiscience.infouts.edu.auiscre28.orgcarta-evidence.org. Specific optimal values for molar ratio and catalyst concentration vary depending on the reaction system and catalyst.

Water Removal Strategies in this compound Esterification Processes

Common strategies for water removal in this compound esterification include:

Azeotropic Distillation: Using an azeotropic agent, such as toluene (B28343), to co-distill water from the reaction mixture researchgate.netacademie-sciences.fr. The water-azeotrope mixture is then separated, and the azeotropic agent is typically returned to the reactor.

Applying Vacuum: Conducting the reaction under reduced pressure (vacuum) lowers the boiling point of water, facilitating its removal through evaporation researchgate.netresearchgate.netcarta-evidence.orgresearchgate.netnih.gov. This method is particularly effective at elevated temperatures.

Using Desiccant Agents: Incorporating molecular sieves or other desiccant materials into the reaction system to adsorb the water produced researchgate.netresearchgate.net.

Air or Inert Gas Stripping: Introducing a flow of air or an inert gas through the reaction mixture to help carry away the water vapor nih.gov. Airflow can also be beneficial in reactions involving inhibitors that require oxygen for activation nih.gov.

Here is a table summarizing water removal strategies mentioned in the context of TMP esterification:

| Strategy | Description | Application in TMP Esterification | Source |

| Azeotropic Distillation | Using an agent (e.g., toluene) to form a low-boiling azeotrope with water. | Used in esterification of fatty acids with TMP to remove water researchgate.netacademie-sciences.fr. | researchgate.netacademie-sciences.fr |

| Applying Vacuum | Reducing pressure to lower water boiling point and facilitate evaporation. | Effective in both chemical and enzymatic TMP esterification for water removal researchgate.netresearchgate.netcarta-evidence.orgresearchgate.netnih.gov. | researchgate.netresearchgate.netcarta-evidence.orgresearchgate.netnih.gov |

| Desiccant Agents | Using materials like molecular sieves to adsorb water. | Employed to minimize hydrolysis by removing water produced during esterification researchgate.netresearchgate.net. | researchgate.netresearchgate.net |

| Air or Inert Gas Stripping | Passing a gas flow through the reaction mixture to remove water vapor. | Evaluated for facilitating water removal in TMP triacrylate synthesis nih.gov. | nih.gov |

Note: This table compiles information from multiple sources researchgate.netresearchgate.netcarta-evidence.orgresearchgate.netnih.govresearchgate.netacademie-sciences.frnih.gov. The effectiveness of each strategy can depend on the specific reaction conditions.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The pursuit of sustainability in the chemical industry has led to significant advancements in the synthesis and application of this compound, focusing on environmentally benign approaches throughout the lifecycle of TMP-based products.

Utilization of Non-Edible Oils and Renewable Feedstocks for this compound Ester Production

Renewable resources, particularly non-edible vegetable oils and waste cooking oil, are gaining prominence as sustainable feedstocks for producing this compound esters, which are valuable biolubricants. Utilizing non-edible oils avoids competition with food security issues associated with edible oil crops. bcrec.id Studies have successfully demonstrated the production of TMP esters from waste cooking oil (WCO) and rubber seed oil (RSO) through a two-step transesterification process. bcrec.id This process typically involves the transesterification of the oil with methanol (B129727) to form fatty acid methyl esters (FAME), followed by the transesterification of FAME with this compound. bcrec.id

Another study explored the synthesis and performance of TMP esters derived from non-edible karanja and jatropha oils, employing a three-step process involving acid pretreatment, base-catalyzed transesterification to produce FAME, and vacuum-assisted transesterification with TMP. researchgate.net The resulting karanja this compound esters (KTMPE) and jatropha this compound esters (JTMPE) showed promising rheological, thermal, and tribological properties, highlighting their potential as sustainable biolubricants for industrial applications. researchgate.net Research also indicates that vegetable oil-based lubricants are favored as feedstocks due to their renewable nature, economic viability, and non-edible status. bcrec.id However, the inherent structure of vegetable oils can influence properties like oxidation stability and low-temperature performance, necessitating modifications to enhance their characteristics for lubricant applications. bcrec.id

The production of biolubricants from renewable raw materials like vegetable oils and used frying oils using a two-stage transesterification process with this compound as the polyol has been evaluated, demonstrating favorable physicochemical properties such as viscosity, viscosity index, and pour, cloud, and flash points. mdpi.combohrium.com These bio-lubricants, characterized by high biodegradability and non-corrosive behavior, are considered ideal for specific applications, although their oxidation stability might require blending with mineral oils for broader use. mdpi.combohrium.com Enzymatic catalysis in a solvent-free system has also been explored for the synthesis of polyol esters from renewable resources like levulinic acid and this compound, demonstrating high conversion rates and good recyclability of the lipase catalyst. mdpi.com

An overview of studies on using various vegetable oils for biolubricant production is presented in the following table:

| Feedstock Type | Example Oils Used | Synthesis Process | Key Findings | Source |

| Non-edible Oil | Waste Cooking Oil (WCO), Rubber Seed Oil (RSO) | Two-step transesterification | Successful production of TMP esters, avoids food security issues. bcrec.id | bcrec.id |

| Non-edible High Oleic Oils | Karanja oil, Jatropha oil | Three-step process (pretreatment, transesterification with base catalyst, vacuum transesterification) | Promising rheological, thermal, and tribological properties for biolubricants. researchgate.net | researchgate.net |

| Renewable Raw Materials | Corn oil, Cottonseed oil, Sunflower oil, Olive pomace oil, Used frying oils | Two-stage transesterification | Favorable physicochemical properties, potential as renewable substitutes for mineral oils. mdpi.combohrium.com | mdpi.combohrium.com |

| Biomass-derived Acid | Levulinic acid | Enzymatic catalysis (solvent-free) | High conversion of TMP, good catalyst recyclability, promising lubricant properties. mdpi.com | mdpi.com |

| Waste Edible Oil Biodiesel | Waste Edible Oil Fatty Acid Methyl Esters (WEO FAME) | Enzymatic catalysis (immobilized lipase) | High conversion to biolubricant with high diester and triester content, favorable physical properties. ijcce.ac.ir | ijcce.ac.ir |

Development of Reusable Catalytic Systems for this compound Chemistry

The development of reusable catalytic systems is crucial for enhancing the sustainability of this compound synthesis and its subsequent reactions. Ionic liquids (ILs) have emerged as promising catalysts due to their unique properties, offering advantages of both homogeneous and heterogeneous catalysts. researchgate.net Basic ionic liquids have been investigated for the catalytic synthesis of this compound, demonstrating high catalytic activity and excellent recyclability of both the IL catalyst and butyraldehyde. researchgate.net One specific basic IL, 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH), showed high efficiency, achieving over 84% isolated yield of TMP under optimized conditions and exhibiting insignificant activity loss after multiple reaction cycles. researchgate.net This approach also helps in avoiding the desalination steps typically required with inorganic alkali catalysts. researchgate.net

Heterogeneous catalysts, such as solid acid resins like Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8, have been explored for the solvent-free synthesis of this compound triacrylate (TMPTA) via the esterification of TMP with acrylic acid. mdpi.com Studies have shown the effectiveness of these catalysts in promoting the reaction, with Amberlyst® 15 and Amberlite™ 120 IR (H+) demonstrating high conversion of hydroxyl groups. mdpi.com Catalyst recycling was effectively implemented with these heterogeneous systems, although a slight reduction in catalytic activity was observed over consecutive runs. mdpi.com

Enzymatic catalysis, particularly using immobilized lipases, represents another avenue for developing reusable catalytic systems in TMP chemistry. mdpi.comijcce.ac.ir Immobilized lipase Candida antarctica has been successfully used as a catalyst in the solvent-free enzymatic synthesis of a polyol ester from levulinic acid and this compound, showing that the catalyst could be recycled multiple times with good retention of activity. mdpi.com Similarly, immobilized lipases like Lipozyme TL IM and Novozyme 435 have been employed for the enzymatic synthesis of TMP-based biolubricants from waste edible oil biodiesel, demonstrating high conversion rates and the potential for catalyst reuse. ijcce.ac.ir

Key findings on reusable catalytic systems are summarized below:

| Catalyst Type | Examples Used | Application in TMP Chemistry | Key Findings | Source |

| Ionic Liquids (ILs) | Basic ILs, 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH) | Catalytic synthesis of this compound | High catalytic activity, excellent recyclability, avoids desalination. researchgate.net | researchgate.net |

| Heterogeneous Catalysts | Amberlite™ 120 IR (H+), Amberlyst® 15, Dowex™ 50WX8 resins | Solvent-free synthesis of this compound Triacrylate (TMPTA) | Effective in esterification, catalyst recycling is possible with slight activity loss. mdpi.com | mdpi.com |

| Enzymatic Catalysis | Immobilized lipase Candida antarctica, Lipozyme TL IM, Novozyme 435 | Enzymatic synthesis of TMP-based polyol esters and biolubricants | High conversion rates, good catalyst recyclability in solvent-free systems. mdpi.comijcce.ac.ir | mdpi.comijcce.ac.ir |

Minimization of Volatile Organic Compound Emissions in this compound-Related Processes

Minimizing volatile organic compound (VOC) emissions is a critical aspect of green chemistry in TMP-related processes, particularly in the production and application of TMP-based products like coatings and adhesives. VOCs contribute to air pollution and can have adverse health effects. researchgate.netdiva-portal.org

In the context of coatings, TMP-based formulations are often considered more environmentally friendly than some alternatives due to their potentially lower VOC content. matcochemicals.com Strategies for reducing VOC emissions in the paint and coating industry, where TMP derivatives are used, include the development of high-solids coatings and waterborne coatings, which utilize less solvent compared to traditional solvent-based systems. researchgate.netultrimaxstore.com High-solids paints have a greater ratio of solids to solvents, leading to fewer VOCs being released upon drying. ultrimaxstore.com Waterborne paints use water as the primary carrier instead of organic solvents, significantly reducing VOC emissions. ultrimaxstore.com

Process improvements in manufacturing can also contribute to minimizing VOC emissions. Increasing paint transfer efficiency, which means reducing the amount of paint wasted during application, directly leads to less material used and consequently lower VOC emissions. ultrimaxstore.com Techniques like using electrostatic application, optimizing spray parameters, and employing plural component mixing systems can improve transfer efficiency. ultrimaxstore.com Controlling the quantity of solvent used through accurate mixing and on-demand material preparation also helps decrease solvent usage and VOC emissions. ultrimaxstore.com Automation in paint lines can further reduce VOCs due to the precision and consistency of robotic application. ultrimaxstore.com

Furthermore, the adoption of technologies like UV-curable coatings, which are often 100% solids and cure rapidly under UV light, can virtually eliminate VOC emissions in coating operations. uvebtech.com A case study demonstrated that implementing UV coating technology in pipe manufacturing resulted in the elimination of significant amounts of VOC emissions annually. uvebtech.com

While the direct synthesis of TMP itself involves specific reaction pathways, the focus on minimizing VOCs in TMP-related processes primarily revolves around the downstream applications and formulations that utilize TMP and its derivatives. The use of phase-transfer catalysts in the synthesis of this compound allyl ether, a TMP derivative, has been reported to improve product yield and simultaneously recycle and reuse by-products, thereby reducing environmental pollution. google.com

Waste Stream Reduction and Recycling in this compound Manufacturing

Waste stream reduction and recycling are essential components of sustainable manufacturing practices for this compound. The traditional synthesis of TMP through the Cannizzaro reaction of n-butyraldehyde and formaldehyde in the presence of an alkaline catalyst, such as calcium hydroxide, can generate by-products and waste streams. aldehydeepc.com

Efforts to reduce waste often focus on optimizing reaction conditions and improving separation and purification processes. For instance, in the Cannizzaro method, the removal of formates, a by-product, is crucial for obtaining high-purity TMP and minimizing decomposition during distillation. aldehydeepc.com Various desalting methods, including evaporation, concentration, and extraction, are employed to address this. aldehydeepc.com

Recycling of materials within the TMP production process is also being explored. In the synthesis of this compound allyl ether using a phase-transfer catalyst, the method allows for the collection and reuse of light components rectified out during vacuum distillation, contributing to waste reduction and improved efficiency. google.com

Furthermore, strategies for increasing the purity of di-trimethylolpropane, a related compound, involve cross-current extraction and washing processes that transfer useful components like this compound and some di-trimethylolpropane into an aqueous phase. google.com This aqueous phase can then be added back into the reaction liquid for producing this compound, allowing for the recycling of these components. google.com This method aims to improve product purity and reduce the generation of solid waste. google.com

Beyond the primary synthesis, the broader concept of waste and recycling in the context of TMP includes initiatives focused on incorporating renewable or recycled materials into polyol production, including TMP. recycling-magazine.com Companies are transitioning to "Pro-Environment" grades of base polyols, which are based on a traceable mass-balance concept and incorporate partly renewable or recycled origins. recycling-magazine.com This approach aims to reduce the reliance on finite materials and lower the carbon footprint of TMP production. recycling-magazine.com

Waste stream reduction and recycling efforts in TMP manufacturing and related processes are highlighted in the following table:

| Strategy | Description | Application/Benefit | Source |

| Optimization of Purification Processes | Improved methods for removing by-products like formates (e.g., evaporation, concentration, extraction). | Obtaining high-purity TMP, minimizing decomposition during distillation, reducing waste from impurities. aldehydeepc.com | aldehydeepc.com |

| Recycling of Light Components | Collecting and reusing light components from distillation processes (e.g., in this compound allyl ether synthesis). | Reducing waste, improving overall process efficiency. google.com | google.com |

| Recycling of Useful Components in Purification Residues | Transferring components like TMP and di-trimethylolpropane from residues into an aqueous phase for reuse in the production process. | Increasing product purity, reducing solid waste generation. google.com | google.com |

| Incorporation of Renewable or Recycled Feedstocks (Mass Balance Concept) | Utilizing partly renewable or recycled materials in the production of base polyols, including TMP, based on a traceable mass balance. | Reducing reliance on finite materials, lowering carbon footprint, contributing to a circular economy. recycling-magazine.com | recycling-magazine.com |

| Treatment and Recycling of Waste Water and Residues | Treating small amounts of waste water for use in circulating water systems and discharging waste residue according to national standards. | Minimizing environmental impact from liquid and solid waste streams in TMP production. aldehydeepc.com | aldehydeepc.com |

Chemical Transformations and Derivatization of Trimethylolpropane

Esterification Reactions of Trimethylolpropane and its Derivatives

Esterification of this compound involves the reaction of its hydroxyl groups with carboxylic acids or their derivatives, forming ester linkages. This process can yield mono-, di-, or triesters, depending on the reaction conditions and the molar ratio of reactants. Effective removal of water, a byproduct of esterification, is essential to drive the equilibrium towards ester formation and achieve high yields. nih.govjustia.com Elevated temperatures and the presence of acidic catalysts are also necessary to increase the reaction rate. nih.gov

Acrylic Acid Esterification with this compound for Polyalcohol Acrylate (B77674) Synthesis

The esterification of this compound with acrylic acid is a key method for synthesizing polyalcohol acrylates, particularly this compound triacrylate (TMPTA). nih.govresearchgate.netdntb.gov.ua This reaction involves the sequential esterification of the three hydroxyl groups of TMP with acrylic acid. nih.govresearchgate.net TMPTA is a multifunctional monomer widely used in ultraviolet-curable inks, electron beam irradiation-curable coatings, and as a cross-linking agent in various polymer applications. nih.gov

Studies have investigated the synthesis of TMPTA using heterogeneous Brønsted acid catalysts, such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins, in solvent-free conditions. nih.govresearchgate.netdntb.gov.ua The introduction of air flow during the reaction has been shown to significantly enhance TMPTA yield and the conversion of hydroxyl groups, particularly at a 6:1 molar ratio of acid to alcohol. nih.govresearchgate.netdntb.gov.ua

Synthesis of this compound Esters from Fatty Acids

This compound esters can be synthesized through the esterification of TMP with fatty acids. This process is particularly relevant for the production of bio-based lubricants. ijcce.ac.irasianpubs.orgiscre28.orgresearchgate.net Fatty acids from sources like palm kernel oil or waste edible oil can be reacted with TMP to yield TMP esters, including mono-, di-, and triesters. ijcce.ac.irasianpubs.orgresearchgate.net

For instance, this compound trioleate (TOTMP), a commercially significant bio-based lubricant, is synthesized via the esterification of TMP with oleic acid. iscre28.orgbiointerfaceresearch.com The reaction conditions, such as temperature, reaction time, molar ratio of fatty acid to TMP, and catalyst type and concentration (e.g., sulfuric acid), influence the yield and composition of the resulting ester mixture. asianpubs.orgresearchgate.netbiointerfaceresearch.com Studies have shown that using sulfuric acid as a catalyst at temperatures around 150°C with appropriate molar ratios can yield TMP esters with high conversion rates. asianpubs.orgresearchgate.netbiointerfaceresearch.com

Polyesterification of this compound with Dicarboxylic Acids

This compound can also undergo polyesterification reactions with dicarboxylic acids. This process involves the formation of ester linkages between the hydroxyl groups of TMP and the carboxyl groups of dicarboxylic acids, leading to the formation of polyester (B1180765) resins. google.commdpi.com These reactions are fundamental in creating polymers with specific properties. While some polyesterification reactions involve the reaction between an acid with at least two carboxylic groups and an alcohol with at least two hydroxyl groups, TMP's three hydroxyl groups allow for branching or crosslinking in the resulting polyester structure when reacted with dicarboxylic acids. google.comgoogle.com

Studies on polyesterification involving polyhydric alcohols like TMP and aliphatic dicarboxylic acids have explored the effects of chain length of the diols and dicarboxylic acids on the reaction rate. researchgate.net

Kinetic Studies of this compound Esterification

Kinetic studies provide valuable insights into the reaction mechanisms and optimal conditions for this compound esterification. Investigations into the esterification of TMP with various carboxylic acids, such as acetic acid or long-chain fatty acids like oleic acid, have been conducted. iscre28.orgresearchgate.netscilit.com

For the esterification of TMP with acetic acid, kinetic studies using a differential method have estimated the reaction rate based on the initial consumption rates of acetic acid. scilit.com These studies determined first-order reaction rates with respect to the alcohol and the catalyst under the studied conditions. The observed activation energy for the pseudo-second-order reaction in the temperature range of 80-115°C was found to be 57.9 ± 8.1 kJ/mol. scilit.com

Kinetic investigations of the esterification of oleic acid with TMP, crucial for synthesizing this compound trioleate, have also been performed to optimize the synthesis of bio-based lubricants. iscre28.org

Transesterification Processes Involving this compound

Transesterification is another significant process involving this compound, particularly for the synthesis of TMP esters from other esters, such as methyl esters of fatty acids. ijcce.ac.irCurrent time information in Bangalore, IN.akademiabaru.comdss.go.thnih.govresearchgate.netresearchgate.netresearchgate.net This reaction involves the exchange of alkoxy groups between an ester and an alcohol.

Transesterification for this compound Triester Production from Methyl Esters

This compound triesters, which are valuable as biolubricant base stocks, are commonly synthesized via the transesterification of fatty acid methyl esters (FAME) with this compound. ijcce.ac.irakademiabaru.comdss.go.thnih.govresearchgate.netresearchgate.netresearchgate.netgoogle.comresearchgate.netresearchgate.netfedepalma.orgresearchgate.net This process typically involves a series of reversible reactions, converting TMP sequentially to monoesters, diesters, and finally triesters, with methanol (B129727) as a byproduct. akademiabaru.combcrec.id

The removal of methanol under vacuum conditions is critical to drive the reaction equilibrium towards the formation of triesters and achieve high product yields. dss.go.thgoogle.comfedepalma.orgresearchgate.net Various catalysts, including alkaline catalysts like sodium methylate or potassium carbonate, and immobilized lipases (enzymes), have been used to facilitate this transesterification. ijcce.ac.irasianpubs.orgdss.go.thresearchgate.netresearchgate.netgoogle.comresearchgate.netfedepalma.org

Studies have investigated the kinetics of transesterification of methyl esters from sources like rapeseed oil or palm oil with TMP. akademiabaru.comdss.go.thresearchgate.net For example, the transesterification of Jatropha-based methyl esters with TMP has been modeled as a three-step process, and kinetic studies have determined the effect of temperature and other parameters on the reaction rate and triester formation. akademiabaru.com High conversions to TMP esters, including high triester content, have been reported under optimized conditions, such as specific molar ratios of reactants, catalyst concentrations, temperatures, and reduced pressure. ijcce.ac.irdss.go.thgoogle.comfedepalma.org

Etherification Reactions of this compound

Etherification involves the conversion of the hydroxyl groups of this compound into ether linkages. This can be achieved through various methods, including reactions with alkyl halides or epoxides.

One common etherification involves the reaction with allyl chloride to produce this compound allyl ethers, such as this compound diallyl ether (TMPDE). google.comsmartchemi.com This reaction typically involves the azeotropic dehydration of this compound with an alkali metal hydroxide (B78521) in the presence of a solvent like butyl ether to form the this compound alkali metal salt, followed by the etherification reaction with allyl chloride. google.comsmartchemi.com The process can yield a mixture of mono-, di-, and tri-allyl ethers, with diallyl ether being a significant component in optimized processes. smartchemi.com

Other Functional Group Transformations of this compound

Oxidation and Reduction Pathways of this compound Compounds

This compound derivatives containing oxidizable or reducible functional groups can undergo corresponding transformations. For instance, this compound monoallyl ether can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form alcohols.

Esters of this compound and fatty acids can undergo enzymatic hydrolysis, which is a form of chemical change. This hydrolysis leads to the cleavage products this compound and the respective fatty acids. europa.eu While the parent ester might not be widely distributed in biological systems, the hydrolysis products, this compound and fatty acids, are considered more mobile. europa.eu Fatty acids can be degraded via beta-oxidation. europa.eu

Substitution Reactions of this compound Derivatives

This compound derivatives can participate in substitution reactions. In the case of this compound monoallyl ether, substitution reactions can occur where the allyl group is replaced by other functional groups.

Formation of Acetals and Ketals from this compound

This compound, as a polyol with hydroxyl groups in suitable positions, can react with aldehydes or ketones to form cyclic acetals or ketals. This reaction typically requires an acid catalyst. google.comscielo.brresearchgate.netnih.gov The reaction involves the removal of water and can be carried out with an excess of the carbonyl compound. google.com Acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or acidic ion exchangers can be used. google.com The reaction temperature can range from 20°C up to the boiling point of the reaction mixture. google.com

For example, this compound can be reacted with acetone (B3395972) in the presence of p-toluenesulfonic acid to form a ketal. google.com The water formed during the reaction is typically removed to drive the equilibrium towards product formation. google.com

Carbamate (B1207046) Formation via Reaction with Diisocyanates

This compound is frequently used as a trifunctional branching and chain-extending agent in the production of polyurethanes. researchgate.net This involves the reaction of its hydroxyl groups with diisocyanates, leading to the formation of carbamate (urethane) linkages. researchgate.net The reaction kinetics between polyols like this compound and diisocyanates have been studied using techniques such as Fourier-transformed infrared spectroscopy (FTIR). researchgate.net The reactivity of the three primary hydroxyl groups of this compound during reactions with diisocyanates can be influenced by the type of diisocyanate and steric hindrance. researchgate.net

Non-isocyanate polyurethanes (NIPUs) can also be synthesized using this compound derivatives, for instance, through the reaction of cyclic carbonates derived from this compound glycidyl (B131873) ether with amines. researchgate.netrsc.org

Epoxidation and Ring-Opening Reactions of this compound Glycidyl Ethers

This compound can be reacted with epichlorohydrin (B41342) to produce this compound triglycidyl ether (TMPTGE), a trifunctional aliphatic glycidyl ether epoxide monomer. wikipedia.orgatamanchemicals.com TMPTGE contains three reactive epoxide groups.

These epoxide rings are highly reactive and can undergo ring-opening reactions with various nucleophiles, such as amines, acids, and alcohols. Lewis acids and bases are often employed as catalysts to facilitate these ring-opening reactions.

Epoxidation can also be applied to allyl ether derivatives of this compound, such as this compound monoallyl ether, to form glycidyl ether structures. lu.se The epoxidation of allyl ethers can be carried out using peracids, which transfer oxygen to the double bond. lu.se However, these reactions can be prone to side reactions, such as the acid-catalyzed ring opening of the epoxide group. lu.se The ring-opening of epoxide groups can lead to the formation of diols and dimers. lu.se

The thiol-epoxy reaction, which involves the ring-opening of an epoxide by a thiol, is strongly autocatalytic due to the formation of hydroxyl groups. rsc.org

Michael Addition Reactions for Thiol-Acrylate Polymers from this compound Derivatives

This compound (TMP) derivatives, particularly this compound triacrylate (TMPTA) and this compound tris(3-mercaptopropionate) (TMPTMP), are significant monomers in the formation of thiol-acrylate polymers via Michael addition reactions. This reaction is a type of nucleophile-catalyzed step-growth polymerization that offers advantages such as rapid conversion at physiological temperatures and the absence of toxic byproducts, making it suitable for various applications, including biomaterials nih.govnih.gov.

The thiol-acrylate Michael addition reaction is typically initiated by the formation of a thiolate anion, which can occur through base or nucleophile catalysis mdpi.comupc.edu. Tertiary amines are commonly used as catalysts for this reaction nih.govlsu.eduresearchgate.net. The mechanism involves the deprotonation of the thiol by the catalyst, generating a thiolate anion. This anion then undergoes a nucleophilic attack on the electron-deficient double bond of the acrylate monomer, leading to the formation of a crosslinked polymer network nih.govlsu.edu.

This compound tris(3-mercaptopropionate) (TMPTMP) is a multi-thiol crosslinking reagent frequently employed in these systems sigmaaldrich.com. When combined with acrylate-functionalized TMP derivatives like this compound ethoxylate triacrylate (TMPeTA), it can form biocompatible and biodegradable polymer networks nih.govnih.govlsu.edu. Studies have investigated the synthesis of TMPeTA-co-TMPTMP polymers via amine-catalyzed Michael addition for applications such as bone tissue regeneration nih.govnih.govlsu.eduresearchgate.net.

Research has explored the impact of factors like the molecular weight of the acrylate component and the concentration of the amine catalyst on the properties of the resulting thiol-acrylate polymers nih.govlsu.edu. For instance, in TMPeTA-TMPTMP systems, the molecular weight of TMPeTA (e.g., 692 vs. 912) and the concentration of diethylamine (B46881) (DEA) catalyst have been shown to influence physical characteristics such as mechanical properties, wettability, mass loss, protein adsorption, and surface topography nih.govnih.govlsu.eduresearchgate.net. These surface characteristics, in turn, affect cell attachment and proliferation, highlighting the tunability of these materials for tissue engineering applications nih.govlsu.eduresearchgate.net.

Data from studies on TMPeTA-TMPTMP polymers synthesized with varying DEA concentrations illustrate the influence of catalyst concentration on properties like gel time and potentially mechanical properties (e.g., Young's modulus) and contact angles nih.govresearchgate.net. While higher DEA concentrations generally lead to lower gel times, studies have indicated that different DEA concentrations did not significantly affect cell behavior in certain TMPeTA-TMPTMP systems nih.gov.

Interactive Table 1: Influence of DEA Concentration on TMPeTA-TMPTMP Polymer Properties (Illustrative based on research findings) nih.govresearchgate.net

| TMPeTA Molecular Weight | DEA Concentration (%) | Gel Time (approx. min) | Young's Modulus (MPa) | Water Contact Angle (°) |

| 692 | Low | ~23 | Data varies by study | Data varies by study |

| 692 | High | ~7 | Data varies by study | Data varies by study |

| 912 | Low | Data varies by study | Data varies by study | Data varies by study |

| 912 | High | Data varies by study | Data varies by study | Data varies by study |

Note: Specific numerical data for Young's Modulus and Water Contact Angle vary depending on the exact formulation and experimental conditions reported in different studies. The table structure illustrates the types of data explored.

The Michael addition of thiols to acrylates using TMP derivatives can also be incorporated into dual-curing systems. For example, sequential curing processes involving thiol-Michael addition followed by other reactions, such as acetoacetate-acrylate Michael addition or thiol-ene reactions, have been developed to create materials with tailored properties and processing windows mdpi.comupc.edu. The use of latent catalytic systems, such as photocaged superbases, allows for spatial and temporal control over the thiol-Michael addition, enabling applications like photopatterning acs.org.

Compared to traditional chain-growth acrylate polymerization, thiol-acrylate Michael addition offers advantages such as lower polymerization shrinkage, reduced oxygen inhibition, and gelation at higher conversions, contributing to more uniform network densities and narrower glass transition temperatures upc.edugoogle.comdlut.edu.cn.

Polymer Science and Material Design with Trimethylolpropane

Polymerization Mechanisms and Cross-linking with Trimethylolpropane Derivatives

This compound derivatives, particularly its acrylate (B77674) esters like this compound triacrylate (TMPTA), are widely utilized in various polymerization processes to create cross-linked polymer networks. The presence of multiple reactive groups in these derivatives enables the formation of three-dimensional structures, which significantly impacts the final material properties such as hardness, chemical resistance, and thermal stability. atamanchemicals.compalmerholland.comatamanchemicals.comallnex.com

Free Radical Polymerization of this compound Acrylates

This compound triacrylate (TMPTA) is a prominent example of a trifunctional acrylate monomer that readily undergoes free radical polymerization. atamanchemicals.comnih.gov This process is initiated by species containing free radicals, which react with the acrylate double bonds, leading to chain growth and the formation of a cross-linked polymer network. atamanchemicals.comnih.govvot.pl The high reactivity of TMPTA allows for rapid polymerization when exposed to sources of free radicals. atamanchemicals.com TMPTA is often used as a reactive diluent in formulations, contributing to crosslinking and improving properties like hardness, solvent resistance, and abrasion resistance in cured films. atamanchemicals.comulprospector.com Studies have investigated the free radical frontal polymerization of TMPTA, demonstrating bubble-free polymerization when using redox initiators compared to conventional peroxide initiators. mdpi.com The conversion of double bonds in TMPTA films cured by free-radical polymerization in the presence of a photoinitiator has been shown to increase significantly upon irradiation. vot.pl

Photoinitiated Polymerization and UV-Curing of this compound-Based Monomers

Photoinitiated polymerization, particularly UV curing, is a widely adopted method for rapidly curing formulations containing this compound-based monomers like TMPTA. atamanchemicals.comnih.govmcc-hamburg.deadhesion.kr In this process, photoinitiators absorb UV light and generate reactive species (typically free radicals or cations) that initiate the polymerization and cross-linking of the monomers and oligomers present in the formulation. adhesion.krmdpi.combibliotekanauki.pl TMPTA is a key component in UV-curable coatings, inks, and adhesives due to its high reactivity and ability to form a dense cross-linked network upon UV exposure, resulting in hard, durable, and chemical-resistant surfaces. mcc-hamburg.detriwillgroup.com The curing speed and the extent of UV curing are strongly influenced by the type and concentration of the photoinitiator, as well as the chemical structure of the acrylate monomer. adhesion.krmdpi.combibliotekanauki.pl For instance, TMPTA exhibits a faster curing rate compared to ethoxylated TMPTA (TMPEOTA) due to differences in molecular weight. adhesion.kr The conversion of C=C bonds during UV curing can be monitored using techniques like FTIR-ATR spectroscopy. adhesion.kr Recent research has also explored using lower energy visible light to initiate free-radical polymerization of TMPTA through a process called homomolecular triplet-triplet annihilation, offering potential advantages over UV light. ncsu.edu

Electron Beam Irradiation Curing in this compound Systems